Cas no 186306-70-7 (Phenol,2,3-difluoro-6-methoxy-)
Phenol,2,3-difluoro-6-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2,3-difluoro-6-methoxy-
- 2,3-Difluoro-6-methoxyphenol
- AC1MN0PU
- ACMC-20ajxc
- CTK7A1369
- JRD-1591
- MolPort-000-166-206
- SBB087408
- SureCN4302346
- Phenol, 2,3-difluoro-6-methoxy- (9CI)
- CS-0193249
- A880667
- SCHEMBL4302346
- DTXSID50390867
- MFCD04116024
- JS-4357
- AKOS015956472
- E89771
- 186306-70-7
- 2,3-difluoro 6-methoxy phenol
- HDQMXTCQIQIJFG-UHFFFAOYSA-N
- DB-277386
- Phenol, 2,3-difluoro-6-methoxy-
-
- MDL: MFCD04116024
- Inchi: 1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
- InChI Key: HDQMXTCQIQIJFG-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1O)OC)F
Computed Properties
- Exact Mass: 160.03358
- Monoisotopic Mass: 160.03358575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Melting Point: 44-47℃
- PSA: 29.46
Phenol,2,3-difluoro-6-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-WE923-250mg |
Phenol,2,3-difluoro-6-methoxy- |
186306-70-7 | 97% | 250mg |
¥609.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-WE923-50mg |
Phenol,2,3-difluoro-6-methoxy- |
186306-70-7 | 97% | 50mg |
¥195.0 | 2022-02-28 | |
| Apollo Scientific | PC302010-1g |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 97% | 1g |
£83.00 | 2023-09-02 | |
| Apollo Scientific | PC302010-5g |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 97% | 5g |
£291.00 | 2023-09-02 | |
| abcr | AB212043-10 g |
2,3-Difluoro-6-methoxyphenol; . |
186306-70-7 | 10g |
€902.20 | 2023-05-06 | ||
| abcr | AB212043-1 g |
2,3-Difluoro-6-methoxyphenol; . |
186306-70-7 | 1g |
€189.90 | 2023-05-06 | ||
| abcr | AB212043-5 g |
2,3-Difluoro-6-methoxyphenol; . |
186306-70-7 | 5g |
€550.90 | 2023-05-06 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26459-1g |
2,3-Difluoro-6-methoxyphenol, 97% |
186306-70-7 | 97% | 1g |
¥3605.00 | 2023-03-14 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26459-250mg |
2,3-Difluoro-6-methoxyphenol, 97% |
186306-70-7 | 97% | 250mg |
¥906.00 | 2023-03-14 | |
| eNovation Chemicals LLC | D956643-1g |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 97% | 1g |
$175 | 2023-09-04 |
Phenol,2,3-difluoro-6-methoxy- Suppliers
Phenol,2,3-difluoro-6-methoxy- Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Phenol,2,3-difluoro-6-methoxy-
Phenol,2,3-difluoro-6-methoxy- (CAS No. 186306-70-7): A Comprehensive Overview in Modern Chemical Research
Phenol,2,3-difluoro-6-methoxy- (CAS No. 186306-70-7) is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its 2,3-difluoro and 6-methoxy substituents, exhibits distinct chemical reactivity and biological potential, making it a valuable scaffold for the development of novel therapeutic agents.
The structural features of Phenol,2,3-difluoro-6-methoxy- contribute to its versatility in synthetic chemistry. The presence of fluorine atoms at the 2 and 3 positions introduces electron-withdrawing effects, which can modulate the reactivity of the aromatic ring. Concurrently, the methoxy group at the 6 position provides a site for further functionalization, enabling the construction of more complex molecular architectures. These attributes make this compound an attractive building block for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds for their potential applications in drug discovery. The fluorine atoms in these molecules can influence various pharmacokinetic properties, including metabolic stability and membrane permeability. For instance, studies have shown that fluorine substitution can increase the lipophilicity of a molecule, thereby improving its oral bioavailability. This property is particularly crucial in pharmaceutical development, where achieving optimal drug delivery is paramount.
The biological activity of Phenol,2,3-difluoro-6-methoxy- has been explored in several preclinical studies. Researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The unique electronic distribution induced by the 2,3-difluoro and 6-methoxy groups allows this compound to interact with biological targets in a specific manner, potentially leading to high-affinity binding. Preliminary findings suggest that derivatives of this scaffold may exhibit inhibitory activity against certain kinases, making them promising candidates for further development.
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